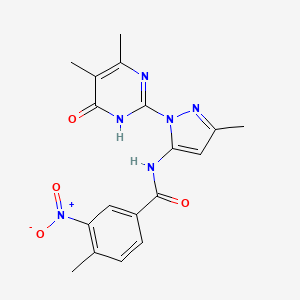![molecular formula C12H26Cl2N2 B2516321 1-[2-(2-Piperidinyl)ethyl]piperidin-Dihydrochlorid CAS No. 6295-79-0](/img/structure/B2516321.png)
1-[2-(2-Piperidinyl)ethyl]piperidin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride" is a derivative of piperidine, a six-membered heterocyclic amine, which is a key building block in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities, including anti-acetylcholinesterase, antimicrobial, and potential antidementia properties . The presence of the piperidinyl group is often associated with binding to biological targets, influencing the pharmacological profile of these molecules.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the substitution of the benzamide group with bulky moieties to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives includes the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods demonstrate the versatility of piperidine chemistry in generating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of a novel bioactive heterocycle containing a piperidinyl group revealed intermolecular hydrogen bonds and a chair conformation of the piperidinyl ring, which are important for the molecule's biological relevance . The molecular structure can also influence the compound's physical properties, such as fluorescence and second harmonic generation, as observed in some piperidine-based compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and biological activity. For instance, the introduction of a benzhydryloxy group and the manipulation of stereochemistry can lead to compounds with different affinities for monoamine transporters, which are important for treating neurological disorders . Additionally, the Knoevenagel condensation reaction is used to synthesize compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which possess antioxidant and antimicrobial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as thermal stability, fluorescence, and crystal structure, are influenced by their molecular structure. The presence of flexible ethylene spacers and amine functionalities in piperidine derivatives can lead to expanded supramolecular structures with good thermal stability . The crystal structure studies provide insights into the intermolecular interactions that stabilize these molecules and can aid in the design of new compounds with desired biological activities .
Wissenschaftliche Forschungsanwendungen
Drug Design
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Biologische Aktivität
Piperidinderivate haben eine signifikante biologische Aktivität gezeigt. Sie sind an verschiedenen intra- und intermolekularen Reaktionen beteiligt, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Pharmakologische Anwendungen
Piperidinderivate wurden bei der Entwicklung neuer Medikamente eingesetzt . Das zweite Kapitel einer Studie widmet sich den wichtigsten pharmakologischen Anwendungen von Piperidin-Natur- und -Synthesederivaten .
Antikrebsanwendungen
Einige Piperidinderivate haben sich als krebshemmend erwiesen. So wurden beispielsweise 4-(1,2,4-Oxadiazol-5-yl)piperidin-1-carboxamide als eine neue Klasse von Tubulin-Inhibitoren entdeckt .
Behandlung von Prostatakrebs
Ein bestimmtes Piperidinderivat, Verbindung 179, wurde als potenter Antikrebsmittel zur Behandlung von Prostatakrebs identifiziert .
Inhibition der Anaplastischen Lymphomkinase (ALK)
Eine Reihe von 2-Amino-4-(1-Piperidin)pyridinderivaten wurde als Inhibitoren der klinisch Crizotinib-resistenten Anaplastischen Lymphomkinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) entwickelt .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives have various pharmacological applications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h12-13H,1-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURAXQFIEZFIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)


![2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine](/img/structure/B2516253.png)

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)